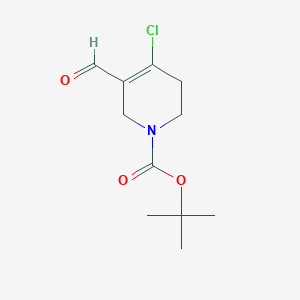

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine

Descripción general

Descripción

The compound "1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine" is a derivative of dihydropyridine, which is a class of compounds known for their diverse range of biological activities and applications in organic synthesis. The presence of the Boc (tert-butoxycarbonyl) group suggests that it is protected and can be used in various synthetic applications where selective deprotection is required.

Synthesis Analysis

The synthesis of dihydropyridine derivatives, such as the 6-chloro-5-formyl-1,4-dihydropyridine, can be achieved through an ultrasound-mediated reaction with the Vilsmeier-Haack reagent, as described in the first paper. This method offers advantages such as simplicity, shorter reaction times, and higher yields, which are beneficial for the efficient production of these compounds .

Molecular Structure Analysis

While the provided papers do not directly discuss the molecular structure of "1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine," the structure of related compounds like 3-(diethylboryl)pyridines has been studied. These compounds exhibit interesting structural features such as the formation of a cyclic-tetramer with a void via intermolecular boron-nitrogen coordination bonds, as indicated by single-crystal X-ray crystallography . This suggests that the molecular structure of dihydropyridine derivatives can be complex and may form stable aggregates in solution.

Chemical Reactions Analysis

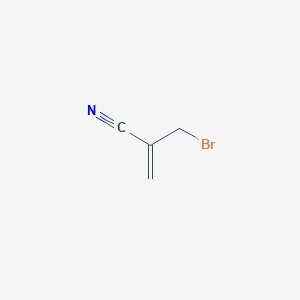

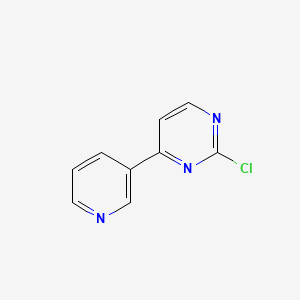

The chemical reactivity of dihydropyridine derivatives can be inferred from the synthesis of novel 3-chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds. These compounds were synthesized through a series of reactions including hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis, followed by acyl chlorination with thionyl chloride and amidation with cyclic amine . This demonstrates the versatility of dihydropyridine derivatives in undergoing various chemical transformations to yield novel compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives can be quite unique, as seen in the case of 3-(diethylboryl)pyridines. These compounds are stable under ambient conditions and form rigid cyclic-tetramers in solution, which is indicative of their potential stability and solubility characteristics . Such properties are important when considering the application of these compounds in chemical synthesis and pharmaceutical development.

Aplicaciones Científicas De Investigación

1. Protodeboronation of Pinacol Boronic Esters

- Application Summary: This research focuses on the catalytic protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis . The study presents a new approach to formal anti-Markovnikov alkene hydromethylation .

- Methods of Application: The researchers used a radical approach for the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters .

- Results: The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but previously unknown transformation . The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol .

2. Synthesis and Application of Trifluoromethylpyridines

- Application Summary: This research provides an overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries .

- Methods of Application: The major use of TFMP derivatives is in the protection of crops from pests . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products, have been reported .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Safety And Hazards

Propiedades

IUPAC Name |

tert-butyl 4-chloro-5-formyl-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO3/c1-11(2,3)16-10(15)13-5-4-9(12)8(6-13)7-14/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHJZRPYVBQGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474321 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-4-chloro-5-formyl-3,6-dihydro-2H-pyridine | |

CAS RN |

885275-20-7 | |

| Record name | 1-BOC-4-CHLORO-5-FORMYL-3,6-DIHYDRO-2H-PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1279715.png)

![Bicyclo[2.2.1]heptanemethanol](/img/structure/B1279721.png)

![4-bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1279732.png)